N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications .
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide can be achieved through several synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and green chemistry techniques to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: These compounds are used in the development of dyes, pigments, and fluorescence materials.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives inhibit the activity of enzymes like carbonic anhydrase and glutamate transporters . The compound may also interact with DNA or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide can be compared with other benzothiazole derivatives such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups, leading to variations in their luminescent properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and application potential.
Properties
Molecular Formula |
C19H20N2OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethylbutanamide |
InChI |
InChI=1S/C19H20N2OS/c1-3-13(4-2)18(22)20-15-11-9-14(10-12-15)19-21-16-7-5-6-8-17(16)23-19/h5-13H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
SYKURDNPOZMGLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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